9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane
Overview
Description
9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane is a bicyclic compound that has been studied extensively in the scientific community. It is a versatile compound that has been used in a variety of applications, including synthesizing drug molecules, studying biochemical pathways, and as a model compound for studying the effects of various drugs.
Scientific Research Applications
Synthesis and Structural Studies
- A novel method for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives using Prins cascade cyclization was developed. This method is significant for creating spiromorpholinotetrahydropyran derivatives, a related structure to 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane (Reddy et al., 2014).
- Another study involved the aminomethylation of Guareschi imides, which led to the formation of 7-substituted derivatives of a similar structure, demonstrating the compound's versatility in organic synthesis (Khrustaleva et al., 2017).
- The crystal structure and thermodynamic properties of a derivative of 1,5-dioxaspiro[5.5]undecane were studied, providing insights into its molecular structure and stability (Zeng et al., 2021).
Chemical and Pharmacological Activity
- Research on 1,9-diazaspiro[5.5]undecanes, which include 9-Benzyl-1,5-dioxa-9-azaspiro[5.5]undecane, indicates potential applications in treating various health conditions like obesity, pain, and cardiovascular disorders (Blanco‐Ania et al., 2017).
Material Science and Crystallography
- The synthesis and analysis of spiro compounds containing 1,5-Dioxaspiro[5.5]undecane-2,4-dione have been achieved, contributing to the field of material science and crystallography (Zeng et al., 2010).
Mechanism of Action
Target of Action
Structurally similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive antagonists of the γ-aminobutyric acid type A receptor (GABAAR) . GABAAR plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
If it acts similarly to its structurally related compounds, it may bind competitively to GABAAR, thereby inhibiting the receptor’s function . This could result in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
If it acts on GABAAR like its structurally related compounds, it could affect the GABAergic pathway, leading to downstream effects on neuronal excitability and neurotransmission .
Result of Action
If it acts as a GABAAR antagonist like its structurally related compounds, it could potentially alter neuronal excitability and neurotransmission .
properties
IUPAC Name |
9-benzyl-1,5-dioxa-9-azaspiro[5.5]undecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-5-14(6-3-1)13-16-9-7-15(8-10-16)17-11-4-12-18-15/h1-3,5-6H,4,7-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKJSFHHJHLTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CC3=CC=CC=C3)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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